"Azocane scaffold synthesis and characterization"
"Azocane scaffold synthesis and characterization"
An In-depth Technical Guide to the Synthesis and Characterization of the Azocane Scaffold
Introduction
The azocane scaffold, a saturated eight-membered nitrogen-containing heterocycle, is an increasingly important structural motif in medicinal chemistry and drug discovery.[1][2] While scaffolds like piperidine and pyrrolidine have been extensively utilized, the larger, more flexible azocane ring offers access to a distinct chemical space.[3] This flexibility can be advantageous, allowing molecules to adapt their conformation for optimal binding to biological targets.[3] However, the synthesis of these medium-sized rings presents significant challenges due to unfavorable enthalpic and entropic barriers.[4] This guide provides a comprehensive overview of modern synthetic strategies for constructing the azocane core and the primary analytical techniques used for its characterization, aimed at researchers, scientists, and professionals in drug development.
Synthesis of the Azocane Scaffold
The construction of the eight-membered azocane ring requires specialized synthetic methodologies to overcome the challenges associated with medium-sized ring formation. Key strategies include ring-closing metathesis, ring-expansion reactions, and various cyclization techniques.
Ring-Closing Metathesis (RCM)
Ring-Closing Metathesis (RCM) is a powerful and widely used method for synthesizing unsaturated rings, which can then be hydrogenated to yield the saturated azocane scaffold.[5] The reaction involves the intramolecular metathesis of a diene precursor, catalyzed by metal alkylidene complexes, most commonly those based on ruthenium (e.g., Grubbs or Hoveyda-Grubbs catalysts).[6][7] The primary byproduct of this reaction is volatile ethylene, which helps drive the reaction to completion.[5]
A general workflow for synthesizing an azocane scaffold via RCM is depicted below.
Experimental Protocol: General Procedure for RCM
-
Preparation: The acyclic diene precursor is dissolved in a dry, degassed solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., argon or nitrogen).
-
Catalyst Addition: A solution of a ruthenium-based catalyst (e.g., Grubbs' second-generation catalyst) is added to the reaction mixture. Catalyst loading is typically between 1-10 mol%.
-
Reaction: The mixture is stirred, often with gentle heating (e.g., 40 °C), until analysis (e.g., by TLC or LC-MS) indicates completion. Reaction times can vary from a few hours to overnight.
-
Quenching & Purification: The reaction is quenched, often by adding ethyl vinyl ether. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the unsaturated azocine derivative.
-
Reduction: The resulting azocine is dissolved in a suitable solvent (e.g., methanol or ethanol), a hydrogenation catalyst (e.g., palladium on carbon) is added, and the mixture is stirred under a hydrogen atmosphere until the reduction is complete. Filtration and solvent evaporation yield the final azocane product.
Ring-Expansion Reactions
Ring-expansion reactions provide an alternative route to azocanes, often starting from more readily available smaller rings like piperidines or azetidines.[1][8] These methods can offer excellent stereochemical control.
A notable example is the palladium-catalyzed two-carbon ring expansion of 2-alkenyl piperidines.[1] This methodology allows for the direct and stereoselective conversion of five- and six-membered rings into their seven- and eight-membered counterparts under mild conditions.[1] Another approach involves the ring expansion of trifluoromethyl piperidines through a bicyclic azetidinium intermediate, which can be opened by various nucleophiles to form substituted azocanes.[9]
Experimental Protocol: Palladium-Catalyzed Ring Expansion of a 2-Alkenyl Piperidine
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Preparation: The 2-alkenyl piperidine substrate is dissolved in an appropriate solvent (e.g., THF or dioxane) in a reaction vessel.
-
Catalyst and Ligand Addition: A palladium catalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand are added to the mixture under an inert atmosphere.
-
Reaction: The reaction is heated to the required temperature (e.g., 60-100 °C) and monitored by an appropriate analytical method (e.g., GC-MS or NMR).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, diluted with a solvent like ethyl acetate, and washed with water or brine. The organic layer is dried, concentrated, and the resulting crude product is purified by flash chromatography to afford the azocane derivative.
Other Synthetic Methods
Other strategies for constructing the azocane core, while less common, offer unique advantages.
-
Cycloaddition Reactions: [6+2] cycloaddition reactions between electron-deficient allenes and 2-vinylazetidines have been reported to produce azocine derivatives.[10]
-
Heck Reaction: Intramolecular Heck reactions have been utilized to synthesize dibenzo[b,f]azocinones, which are precursors to the corresponding azocane systems.[10]
-
Reductive Amination: Intramolecular reductive amination of a suitable amino-aldehyde or amino-ketone can be a direct method to form the azocane ring. This one-pot reaction typically involves the formation of an intermediate imine, which is then reduced in situ by a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[11][12]
-
Multicomponent Reactions (MCRs): MCRs, which combine three or more reactants in a single pot, offer an efficient and atom-economical approach to complex molecules and can be adapted for the synthesis of heterocyclic systems.[13][14]
Data Presentation: Synthesis
The following tables summarize quantitative data for representative azocane synthesis methodologies.
Table 1: Ring-Closing Metathesis (RCM) Examples
| Precursor | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| N-Tosyl-diallylamine | Grubbs' 1st Gen. | CH₂Cl₂ | RT | 12 | 1-Tosyl-2,3,4,7-tetrahydro-1H-azocine | 85 | [6] |
| N-Allyl-N-(pent-4-enyl)amine | Hoveyda-Grubbs II | Toluene | 80 | 4 | 2,3,4,7-Tetrahydro-1H-azocine | >95 | [6] |
| Imidazo[1,5-a]azocine precursor | Grubbs' Catalyst | CH₂Cl₂ | Reflux | - | Imidazo[1,5-a]azocine derivative | - |[10] |
Table 2: Ring-Expansion Reaction Examples
| Starting Material | Reagent/Catalyst | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Alkenyl piperidine | Pd₂(dba)₃, Ligand | THF, 80 °C | Substituted Azocane | 70-90 | [1] |
| N-Boc-2-(1-hydroxy-2,2,2-trifluoroethyl)piperidine | MsCl, Et₃N; then KCN | DMF, 80 °C | 3-Cyano-3-(trifluoromethyl)azocane | 92 | [9] |
| Binaphthyl-azepine | α-diazocarbonyl, Cu catalyst | - | Binaphthyl-azocine | 60-90 |[10] |
Characterization of the Azocane Scaffold
Unambiguous characterization of the synthesized azocane scaffold is crucial. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the structure of organic molecules. ¹H and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the determination of the compound's connectivity. Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used to resolve complex structures and assign all signals unambiguously.[15]
Experimental Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified azocane derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the acquired data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra for analysis.
Table 3: Typical NMR Data for the Parent Azocane (C₇H₁₅N)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| ¹H NMR | ~2.7 (4H) | t | Protons on carbons adjacent to N (α-CH₂) |
| ~1.6 (10H) | m | Protons on other ring carbons (β, γ, δ-CH₂) | |
| ~1.5 (1H) | s (broad) | N-H proton | |
| ¹³C NMR | ~48 | - | Carbons adjacent to N (α-C) |
| ~30 | - | β-Carbons | |
| ~27 | - | γ, δ-Carbons |
Note: Chemical shifts are approximate and can vary based on solvent and substitution.[16]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental formula of a compound.[17] Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), often coupled with Liquid Chromatography (LC-MS), provide the molecular ion peak (e.g., [M+H]⁺), confirming the mass of the synthesized product. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to determine the elemental composition.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL range) in a suitable solvent like methanol or acetonitrile.
-
Infusion/Injection: The sample is either directly infused into the mass spectrometer or injected into an LC system coupled to the MS.
-
Ionization and Analysis: The sample is ionized (e.g., via ESI), and the resulting ions are analyzed to generate a mass spectrum. Data is collected, typically to identify the [M+H]⁺ or [M-H]⁻ ion.
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | Expected m/z ([M+H]⁺) | Observed m/z | Formula Confirmation |
|---|---|---|---|---|
| Azocane | ESI | 114.1283 | 114.1281 | C₇H₁₆N⁺ |
| N-Tosylazocane | ESI | 268.1371 | 268.1369 | C₁₄H₂₂NO₂S⁺ |
X-ray Crystallography
When a crystalline solid of the synthesized compound can be obtained, single-crystal X-ray crystallography provides definitive proof of its structure.[18] This technique determines the precise three-dimensional arrangement of atoms, confirming connectivity, configuration, and conformation.[19]
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of the azocane derivative suitable for diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a diffractometer. X-rays are directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.[20]
-
Structure Solution and Refinement: The collected diffraction data is processed to solve and refine the crystal structure, yielding a model that includes atom positions, bond lengths, and bond angles.
Conclusion
The azocane scaffold represents a valuable, albeit challenging, core for modern drug discovery. The development of robust synthetic methods, particularly Ring-Closing Metathesis and innovative ring-expansion strategies, has made this scaffold more accessible to medicinal chemists. A combination of powerful analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography, is essential for the rigorous characterization of these flexible eight-membered rings. As synthetic methodologies continue to improve, the exploration of the azocane chemical space is expected to yield novel therapeutic agents with unique pharmacological profiles.
References
- 1. Stereoselective two-carbon ring expansion of allylic amines via electronic control of palladium-promoted equilibria - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02303F [pubs.rsc.org]
- 2. wisdomlib.org [wisdomlib.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 6. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ring Closing Metathesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in the Synthesis of Hydrogenated Azocine-Containing Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reductive amination - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 14. Multicomponent Reactions – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 15. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 16. Azocan | C7H15N | CID 14276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Analysis of synthetic cannabinoids using high-resolution mass spectrometry and mass defect filtering: Implications for non-targeted screening of designer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. mdpi.com [mdpi.com]
